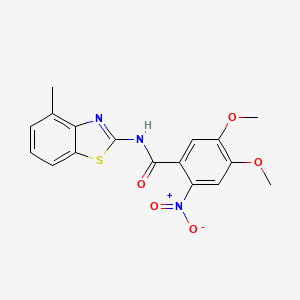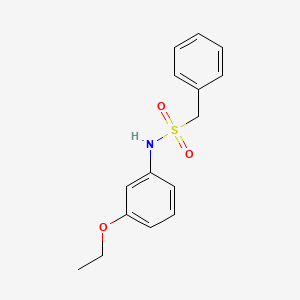![molecular formula C17H19NO2S B4878529 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a compound that has been studied for its potential applications in scientific research. This compound is a tetrahydroisoquinoline derivative that has been synthesized using various methods. The compound has been shown to have potential in various areas of research, including medicinal chemistry, neuroscience, and biochemistry. In
科学的研究の応用
2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various areas of scientific research. In medicinal chemistry, this compound has been shown to have potential as a lead compound for the development of new drugs. In neuroscience, the compound has been studied for its potential as a neuroprotective agent. In biochemistry, the compound has been studied for its potential as an enzyme inhibitor.
作用機序
The mechanism of action of 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that the compound may act as an enzyme inhibitor by binding to the active site of the enzyme. This binding may prevent the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. In addition, the compound has been shown to have potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In addition, the compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In vivo studies have shown that the compound can reduce inflammation and oxidative stress in the brain, leading to improved cognitive function.
実験室実験の利点と制限
One advantage of using 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a lead compound for the development of new drugs. In addition, the compound has been shown to have potential as a neuroprotective agent, which may be useful in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of new drugs based on this compound. Researchers may explore the structure-activity relationship of the compound to identify more potent derivatives. In addition, researchers may investigate the potential of the compound as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, researchers may explore the mechanism of action of the compound in more detail to gain a better understanding of its biochemical and physiological effects.
合成法
The synthesis of 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been achieved using various methods. One of the most common methods is the catalytic hydrogenation of 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline N-oxide. This method involves the reduction of the N-oxide group using a palladium catalyst and hydrogen gas. Other methods include the reduction of the corresponding nitro compound and the condensation of the corresponding aldehyde with a secondary amine.
特性
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-6-8-15(9-7-14)13-21(19,20)18-11-10-16-4-2-3-5-17(16)12-18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBJGKNYELRWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4878457.png)
![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)


![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)

![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)
